
(2R)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-ol, commonly known as THP-PROT or THP, is a chiral alcohol used in various scientific research applications. It is synthesized through a multi-step process, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Aplicaciones Científicas De Investigación
THP-PROT has been used in various scientific research applications, including drug discovery, asymmetric synthesis, and chiral catalysis. It has been shown to be an effective chiral ligand in asymmetric synthesis, and has been used to synthesize a variety of chiral compounds. THP-PROT has also been used as a chiral catalyst in various reactions, including hydrogenation and epoxidation. In drug discovery, THP-PROT has been used as a starting material to synthesize various compounds with potential therapeutic uses.
Mecanismo De Acción
The mechanism of action of THP-PROT is not well understood, but it is believed to act as a chiral auxiliary in asymmetric synthesis and as a chiral catalyst in various reactions. It has also been shown to interact with enzymes and other proteins, potentially affecting their activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of THP-PROT have not been extensively studied, but it has been shown to have low toxicity and is generally considered safe for use in lab experiments. It has been shown to have potential therapeutic uses, but further research is needed to fully understand its effects on the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of THP-PROT is its high enantiomeric purity, which makes it an effective chiral auxiliary and catalyst in asymmetric synthesis. It is also relatively easy to synthesize and purify, making it a cost-effective starting material for drug discovery. However, THP-PROT has limitations in terms of its solubility and stability, which can affect its use in lab experiments.
Direcciones Futuras
There are several future directions for research on THP-PROT. One area of interest is its potential therapeutic uses, particularly in the treatment of cancer and other diseases. THP-PROT could also be further optimized as a chiral auxiliary and catalyst, potentially leading to the development of new and more effective methods for asymmetric synthesis. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of THP-PROT.
Métodos De Síntesis
THP-PROT is synthesized through a multi-step process that involves the conversion of 2-naphthol to 1,2,3,4-tetrahydronaphthalene, which is then reacted with (R)-1-phenylethanol to produce THP-PROT. The reaction is catalyzed by a chiral catalyst, and the product is purified through column chromatography. The synthesis method has been optimized to produce high yields of THP-PROT with high enantiomeric purity.
Propiedades
IUPAC Name |
(2R)-2-(1,2,3,4-tetrahydronaphthalen-2-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-10(9-14)12-7-6-11-4-2-3-5-13(11)8-12/h2-5,10,12,14H,6-9H2,1H3/t10-,12?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPWOCODACBMOGQ-NUHJPDEHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCC2=CC=CC=C2C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1CCC2=CC=CC=C2C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

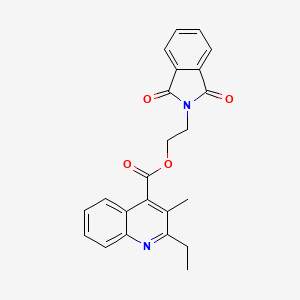
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2835435.png)
![N-(3,5-dimethoxyphenyl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide](/img/structure/B2835437.png)
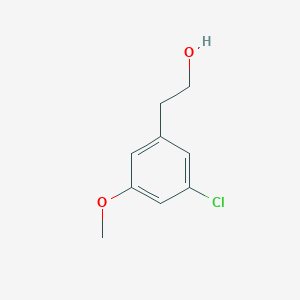
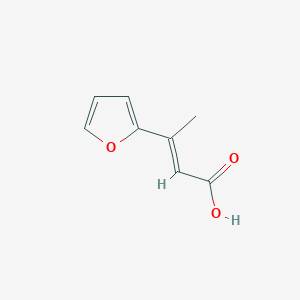
![tert-butyl N-{3-[(3,4-dimethylcyclohexyl)amino]propyl}carbamate hydrochloride](/img/structure/B2835440.png)
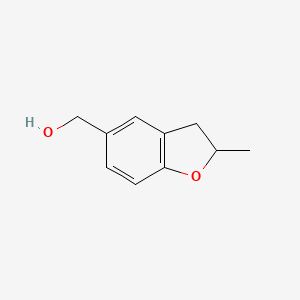
![3-Tert-butyl-6-[[1-(pyridin-3-ylmethyl)piperidin-4-yl]methoxy]pyridazine](/img/structure/B2835442.png)

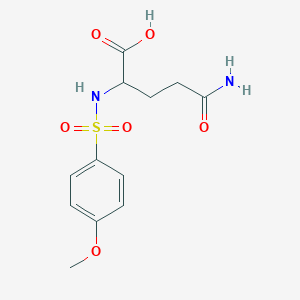

![2-{2-[4-(3-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2835450.png)

![N-cyclohexyl-2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2835454.png)